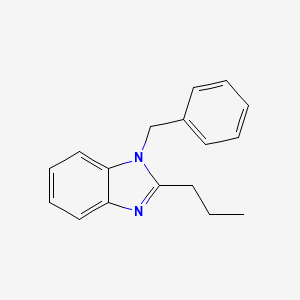

![molecular formula C12H11F3O2 B2670069 2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid CAS No. 2229213-71-0](/img/structure/B2670069.png)

2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid” is a chemical compound with the CAS Number: 2228925-55-9 . It has a molecular weight of 244.21 . It appears in the form of an oil .

Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 188.7±35.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.7 mmHg at 25°C . It has a molar refractivity of 29.4±0.3 cm^3, a polar surface area of 37 Å^2, and a polarizability of 11.7±0.5 10^-24 cm^3 .Scientific Research Applications

Environmental and Industrial Applications

Trifluoroacetic Acid (TFAA) Toxicity and Safety : TFAA, structurally similar to acetic acid but with trifluoromethyl groups, is utilized industrially and in laboratories. Its toxicity does not appear to mimic that of hydrofluoric acid, suggesting differences in safety and handling requirements for fluorinated acetic acids in industrial and laboratory settings (Sun & Corbett, 2017).

Environmental Exposure and Metabolism : Studies on environmental exposure to plasticizers such as 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), and its metabolites provide insights into how structurally complex compounds related to cyclohexane and acetic acid derivatives are metabolized and detected in human subjects, offering a perspective on environmental health and safety assessments (Silva et al., 2013).

Biomedical and Pharmacological Research

Drug Metabolism and Excretion : Research on the metabolism and excretion of MK-0524, a prostaglandin D2 receptor antagonist, in humans reveals the complexity of drug metabolism involving acetic acid derivatives. Such studies highlight the significance of understanding the metabolic pathways and excretion profiles of novel therapeutic compounds (Karanam et al., 2007).

Diagnostic and Therapeutic Applications : Investigations into the use of acetic acid for diagnostic purposes, such as the duration of acetowhitening as a tool for diagnosing high-risk neoplasia in Barrett's esophagus, illustrate the potential medical applications of acetic acid derivatives in non-invasive diagnostic procedures (Longcroft-Wheaton et al., 2013).

Safety and Hazards

properties

IUPAC Name |

2-[1-[3-(trifluoromethyl)phenyl]cyclopropyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O2/c13-12(14,15)9-3-1-2-8(6-9)11(4-5-11)7-10(16)17/h1-3,6H,4-5,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODFRYFVLBCRGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC(=O)O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2669986.png)

![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-difluorophenyl)acetamide;hydrochloride](/img/structure/B2669991.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2669992.png)

![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2669994.png)

![2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2670004.png)

![3-[(2-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2670005.png)